molecular formula C27H36N6O6S B1676344 Met-enkephalinamide CAS No. 60117-17-1

Met-enkephalinamide

Cat. No. B1676344
CAS RN: 60117-17-1
M. Wt: 572.7 g/mol
InChI Key: HBDDEVHKKBWEQT-FKBYEOEOSA-N
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Description

Met-enkephalinamide is a pentapeptide involved in regulating nociception (pain sensation) in the body . It is an endogenous ligand that binds to the body’s opioid receptors . The main functions of Met-enkephalinamide concern analgesia, stress response regulation, and peristalsis modulation .


Synthesis Analysis

Met-enkephalinamide can be synthesized using a method for the solid-phase peptide synthesis in water . This method involves the development of several types of water-soluble protected amino acids and their application to the solid-phase peptide synthesis in water .


Molecular Structure Analysis

The molecular formula of Met-enkephalinamide is C27H36N6O6S . It has a molecular weight of 572.7 g/mol . The structure of Met-enkephalinamide includes a sequence of amino acids: Tyr-Gly-Gly-Phe-Met .


Chemical Reactions Analysis

The chemical reactions of Met-enkephalinamide involve the solid-phase synthesis of enkephalin precursor chains followed by a Cu I-catalyzed azide-alkyne cycloaddition . This process aims to improve the in vivo analgesic efficacy .


Physical And Chemical Properties Analysis

Met-enkephalinamide has a molecular weight of 572.7 g/mol . It has a molecular formula of C27H36N6O6S . The InChIKey of Met-enkephalinamide is HBDDEVHKKBWEQT-FKBYEOEOSA-N .

Scientific Research Applications

Hormonal and Metabolic Responses

Research on Met-enkephalinamide and its analogues indicates significant hormonal and metabolic responses. An enkephalin analogue, DAMME, has been shown to influence serum levels of several hormones including prolactin, growth hormone, luteinising hormone, follicle-stimulating hormone, cortisol, and corticotrophin, alongside metabolic changes such as alterations in blood-glycerol, lactate, alanine, and glucose levels. These effects suggest that enkephalins might mediate neuroendocrine regulation through opiate-binding receptors, underscoring a potential link between perception, behavior, and hormonal regulation (Stubbs et al., 1978).

Pain Modulation and Cognitive Functions

Met-enkephalinamide has also been studied for its effects on pain tolerance and cognitive functions. Its administration has been found to elevate pain thresholds similar to conventional analgesics without impairing cognitive performance, suggesting its potential as an alternative pain management therapy (Székely et al., 2006).

Cardiovascular Regulation

The cardiovascular effects of methionine-enkephalin (Met5-ENK) reveal its role in cardiovascular regulation. Met5-ENK can induce changes in blood pressure and heart rate through opiate receptors, highlighting a possible peripheral role for enkephalins in cardiovascular homeostasis (Giles et al., 1987).

Hepatocellular Damage Marker

In the context of liver diseases, Met-enkephalin concentrations in liver tissue have been associated with the degree of fibrosis in chronic viral hepatitis type B and C, suggesting the opioid system's involvement in the pathogenesis of liver disease and its potential as a marker for assessing liver fibrosis (Cieśla et al., 2006).

Immune System Interaction

Investigations into the interaction of Met-enkephalin with the immune system have demonstrated its capacity to stimulate interleukin-6 mRNA expression and serum levels, providing insight into the opioid peptides' regulatory role on immunocompetent cells and their potential implications in inflammatory responses, as observed in the context of coronary artery bypass grafting (Zhong et al., 1998).

Future Directions

Research suggests that Met-enkephalinamide could be used in the creation of potent analgesic therapies without the associated deleterious side effects of opioidergic agents . It could also be used in the treatment of various cancers and immune-related diseases .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDEVHKKBWEQT-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975547
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Met-enkephalinamide

CAS RN

60117-17-1
Record name Met-enkephalinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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